“1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered aromatic heterocycle widely present in important biological building blocks .
The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry. A recent study highlighted the synthesis of substituted 2-(4-Bromophenyl)-1h-Benzo [D]Imidazole and evaluated them for antidepressant effect . Another study reported a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives, enabling a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
The molecular structure of imidazole derivatives has been studied extensively. A study reported the crystal structures of three new imidazole derivatives, observing an identical system of hydrogen bonds . Another study used solid-state NMR to test the quality of the obtained samples .
Imidazole derivatives have been involved in various chemical reactions. A review highlighted the recent advances in the regiocontrolled synthesis of substituted imidazoles, emphasizing the bonds constructed during the formation of the imidazole . Another study reported a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles .
The physical and chemical properties of “1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole” include a molecular weight of 349.23 . Imidazole is a highly polar compound, completely soluble in water .
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole, with the Chemical Abstracts Service number 760212-58-6, is a compound belonging to the class of benzimidazole derivatives. This compound is characterized by its unique structural features that include a bromophenyl group and a phenyl substituent on the benzimidazole core. It has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is classified under heterocyclic compounds due to the presence of the imidazole ring. It is primarily synthesized for research purposes, particularly in studies related to its biological activities and as a precursor for other chemical entities. The synthesis and characterization of this compound have been documented in several scientific articles, highlighting its relevance in organic synthesis and medicinal chemistry.
The synthesis of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole can be accomplished through various methods, often involving multi-step reactions under controlled conditions.
The molecular formula of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole is C19H13BrN. The structure features:
The compound participates in several chemical reactions that expand its utility in organic synthesis:
The mechanism of action for compounds like 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole often involves:
Studies have shown that modifications on the phenyl rings can significantly affect binding affinities and biological activities, suggesting that structure-activity relationships are crucial for developing effective derivatives.
Palladium-catalyzed cross-coupling strategies have revolutionized the synthesis of functionalized benzimidazoles, enabling precise construction of the 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole scaffold. Tandem Pd/Cu catalytic systems facilitate intermolecular cross-coupling cascades between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles, yielding N-fused imidazophenanthridine derivatives with high efficiency (60–85% yields). Key to this process is the synergistic action of Pd(OAc)₂ (5 mol%) and CuI (10 mol%) cocatalysts in dimethylformamide (DMF) at 80°C, which drives decarboxylative and dehalogenative bond formation [2] [4]. Control experiments confirm the indispensability of both metals: reactions lacking Pd or Cu show <19% yield, underscoring their cooperative role in C–N/C–C bond formation [2].
Intramolecular C–H arylation represents another powerful approach, particularly for assembling tricyclic benzimidazole derivatives. Pd(OAc)₂ (5 mol%) with electron-rich phosphine ligands (e.g., PtBu₂Me·HBF₄) promotes regioselective cyclization via C–H activation at 120°C. This method achieves >90% regiocontrol while accommodating electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-F, -Cl) substituents on the benzimidazole core [8]. Mechanistic studies reveal that chelating ligands suppress competing Heck pathways, directing reactivity toward C–H functionalization [4].
Table 1: Palladium-Catalyzed Cross-Coupling Systems for Benzimidazole Assembly
Catalytic System | Substrate Scope | Yield (%) | Key Features |
---|---|---|---|
Pd(OAc)₂/CuI/Cs₂CO₃/DMF | 2-(2-Bromophenyl)benzimidazoles | 60-85 | Tandem decarboxylative/dehalogenative coupling |
Pd(OAc)₂/PtBu₂Me·HBF₄/K₂CO₃ | Halogenated benzimidazoles | 70-92 | Intramolecular C–H arylation; high regioselectivity |
Pd(OTs)₂/Fe(NO₃)₃/DCE | N-Sulfonyl indoles | 89-95 | Room-temperature C2-selective arylation |
Pd₂(dba)₃/P(o-tolyl)₃/NaOtBu | Ugi adducts | 65-80 | Buchwald–Hartwig lactamization |
The 4-bromophenyl group in 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole serves as a versatile handle for further derivatization via Suzuki-Miyaura cross-coupling. This reaction enables selective introduction of aryl, heteroaryl, and vinyl substituents at the C4 position under mild conditions. Critical to success is the electrophilic nature of the bromine, which undergoes oxidative addition to Pd(0) complexes generated in situ from Pd(OAc)₂ (2–5 mol%) and phosphine ligands. Notably, bipyrimidine (bpym) or 4,5-diazafluoren-9-one (DAF) ligands promote C3-selective arylation when using arylboronic acids, achieving >10:1 regioselectivity [4] [10].
Optimized conditions employ Pd(OTs)₂ (5 mol%) with bpym (6 mol%) and benzoquinone (1.2 equiv) in acetic acid/trifluoroethanol (1:1) at 60°C. This system facilitates coupling with electronically diverse boronic acids, including electron-deficient (4-CF₃-C₆H₄B(OH)₂) and electron-rich (4-CH₃O-C₆H₄B(OH)₂) derivatives, yielding 70–88% of functionalized products. Halogen compatibility (e.g., retention of chloride on the boronic acid partner) allows sequential cross-coupling strategies [4]. Kinetic studies confirm that chelating ligands shift the mechanism from an oxidative Heck pathway to concerted C–H activation/reductive elimination, explaining the regioselectivity switch [4].
Solvent polarity and Brønsted acidity critically influence N-arylation regioselectivity during benzimidazole formation. Polar aprotic solvents (DMF, DMAc) favor cyclocondensation of o-phenylenediamine with 4-bromobenzaldehyde, while protic solvents (ethanol, acetic acid) accelerate imine formation but impede ring closure. Engineered MgO@dendritic fibrous nanosilica (MgO@DFNS) catalysts overcome these limitations by providing synergistic basic sites and high surface area (485 m²/g). Under solvent-free conditions, MgO@DFNS (20 mg) promotes N-arylation at ambient temperature, achieving 95% yield in 30 minutes versus 12 hours in conventional thermal methods [5].
Ligand design dictates site-selectivity in Pd-catalyzed N-arylation. "Ligand-free" Pd(OTs)₂ systems exhibit intrinsic C2-selectivity (8:1 C2:C3 ratio) for indole coupling, whereas diazafluorenone ligands invert selectivity to 1:13 (C2:C3) by modulating the Pd coordination sphere. This ligand-controlled switch enables programmable access to either regioisomer without substrate modification [4]. Acidity studies confirm that electron-deficient benzimidazoles (pKa ~14.5) require non-nucleophilic bases (Cs₂CO₃) to avoid decomposition during metalation [3] [5].
Table 2: Solvent/Ligand Effects on N-Arylation Regioselectivity
Condition | Solvent/Ligand | C2:C3 Ratio | Yield (%) | Mechanistic Pathway |
---|---|---|---|---|
Pd(OTs)₂ (no ligand) | 1,2-Dichloroethane | 8:1 | 74 | Oxidative-Heck |
Pd(OTs)₂/bpym/Cu(OAc)₂ | AcOH/TFE (1:1) | 1:13 | 81 | C–H activation/reductive elimination |
Pd(OAc)₂/PPh₃ | DMF | 4:1 | 45 | Hybrid pathway |
MgO@DFNS (heterogeneous) | Solvent-free | N/A (N-arylation) | 95 | Base-catalyzed cyclocondensation |
Cyclocondensation of o-phenylenediamines with 4-bromobenzaldehyde represents the most direct route to 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole. Mechanistic studies reveal a three-step sequence:
Acid catalysts (HCl, p-TSA) lower the dehydration barrier but risk bromophenyl group hydrolysis. Alternatively, oxidative cyclocondensation using Na₂S₂O₅ in DMF at 150°C achieves 89% yield by accelerating aromatization via sulfite radical intermediates [5] [7]. Kinetic isotope experiments (kH/kD = 3.8) confirm C–H cleavage as involved in the oxidation step. For ortho-disubstituted diamines, microwave irradiation (120°C, 30 min) overcomes steric hindrance, improving yields from 45% (thermal) to 82% [5].
Table 3: Cyclocondensation Parameters and Outcomes
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Rate Constant (k, ×10⁻³ min⁻¹) |
---|---|---|---|---|
HCl (5 mol%) | 80 | 8 | 78 | 2.9 |
Na₂S₂O₅ (1.5 equiv) | 150 | 2 | 89 | 12.6 |
Sc(OTf)₃ (10 mol%) | 25 | 3 | 91 | 8.2 |
MgO@DFNS (20 mg) | 25 | 0.5 | 95 | 92.4 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: